1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines, and it can be removed under mild basic conditions .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a fluorenyl group, a methoxy group, a carbonyl group, an amino group, a cyclobutane ring, and a carboxylic acid group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The Fmoc group in the compound can be removed under mild basic conditions, which is a common step in peptide synthesis. The carboxylic acid group can react with bases to form salts, and with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions it’s under. For example, its solubility would depend on the solvent used, and its melting and boiling points would depend on the pressure .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the cyclobutane ring and the introduction of the pyridine and fluorene moieties. The final step involves the deprotection of the amine group.", "Starting Materials": [ "2-pyridinecarboxylic acid", "9H-fluorene-9-methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "cyclobutanecarboxylic acid", "1-hydroxybenzotriazole (HOBt)", "tetrabutylammonium fluoride (TBAF)", "acetic acid", "dichloromethane (DCM)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the amine group of 2-pyridinecarboxylic acid with tert-butyloxycarbonyl (Boc) group using DCC and NHS in DMF with TEA as a base.", "Formation of the cyclobutane ring by reacting Boc-protected 2-pyridinecarboxylic acid with cyclobutanecarboxylic acid in the presence of HOBt and DIPEA in DMF.", "Introduction of the fluorene moiety by reacting Boc-protected cyclobutane-1-carboxylic acid with 9H-fluorene-9-methanol in the presence of DCC and NHS in DCM.", "Deprotection of the Boc group using TBAF in THF.", "Introduction of the carboxylic acid group by reacting the resulting amine with acetic anhydride in DCM.", "Purification of the compound by column chromatography using ethyl acetate and methanol as eluents.", "Final purification of the compound by recrystallization from water." ] } | |
CAS RN |
2360129-95-7 |
Product Name |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid |
Molecular Formula |
C25H22N2O4 |
Molecular Weight |
414.5 |
Purity |
95 |
Origin of Product |
United States |
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